molecular formula C25H32O3 B14938852 4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

Cat. No.: B14938852
M. Wt: 380.5 g/mol
InChI Key: GXZDNAXHJZZFOX-UHFFFAOYSA-N
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Description

4’-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one is a complex organic compound characterized by its unique spiro structure. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 4’-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production may involve the use of catalysts to enhance yield and selectivity. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions involving nucleophiles or electrophiles, depending on the functional groups present in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

4’-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one has several applications in scientific research:

    Chemistry: Used as a model compound to study steric effects and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the biological context .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules and those containing tert-butyl groups. For example:

  • 4-tert-Butylcyclohexanone
  • 4-tert-Butylcatechol
  • Phenol, 2,4,6-tri-tert-butyl-

These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique spiro structure of 4’-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one sets it apart, providing distinct chemical and biological properties .

Properties

Molecular Formula

C25H32O3

Molecular Weight

380.5 g/mol

IUPAC Name

4'-tert-butylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one

InChI

InChI=1S/C25H32O3/c1-24(2,3)17-9-12-25(13-10-17)11-8-16-14-20-18-6-4-5-7-19(18)23(26)27-22(20)15-21(16)28-25/h14-15,17H,4-13H2,1-3H3

InChI Key

GXZDNAXHJZZFOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5

Origin of Product

United States

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